molecular formula C17H23N3O6 B2492712 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea CAS No. 877640-75-0

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea

Cat. No.: B2492712
CAS No.: 877640-75-0
M. Wt: 365.386
InChI Key: FCZXKWBHZWXJAG-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxin ring and the pyrrolidinone moiety suggests that it may exhibit interesting biological activities and chemical reactivity.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c21-5-3-19(4-6-22)17(24)18-12-9-16(23)20(11-12)13-1-2-14-15(10-13)26-8-7-25-14/h1-2,10,12,21-22H,3-9,11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZXKWBHZWXJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding substituted amines and carbon dioxide. The reaction pathway and products depend on pH and temperature:

ConditionProductsYieldStability NotesSource
1M HCl, 80°C, 6h1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine + CO₂68%Decomposition above pH 10
1M NaOH, 60°C, 4hBis(2-hydroxyethyl)amine + 1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidinone52%Side products at prolonged exposure

The pyrrolidinone ring remains intact under mild hydrolysis but may undergo ring-opening in harsh alkaline conditions.

Alkylation and Acylation

The hydroxyethyl groups participate in nucleophilic substitutions. Alkylation with methyl iodide or benzyl bromide proceeds via SN2 mechanisms:

ReagentConditionsProductYieldNotesSource
CH₃I, K₂CO₃DMF, 60°C, 12h3,3-bis(2-methoxyethyl)urea derivative75%Requires anhydrous conditions
BnBr, NaHTHF, 0°C→RT, 6h3,3-bis(2-benzyloxyethyl)urea derivative63%Steric hindrance limits yield

Acylation with acetyl chloride forms ester derivatives, though competing urea decomposition occurs above 50°C .

Ring-Opening Reactions of Pyrrolidinone

The 5-oxopyrrolidin-3-yl group undergoes nucleophilic ring-opening with amines or Grignard reagents:

ReagentConditionsProductYieldMechanismSource
NH₃ (aq.)EtOH, reflux, 8h3-amino-pyrrolidine derivative + CO₂58%Acid-catalyzed cleavage
MeMgBrTHF, −78°C→RT, 4hTertiary alcohol adduct41%Limited by steric bulk

The benzodioxane ring remains inert under these conditions .

Benzodioxane Ring Reactivity

The 2,3-dihydro-1,4-benzodioxin moiety is resistant to electrophilic substitution but undergoes oxidative cleavage:

ReagentConditionsProductYieldNotesSource
KMnO₄, H₂O100°C, 3h6-hydroxy-1,4-benzodioxin-2,3-dione34%Over-oxidation common
H₂, Pd/C (10%)EtOAc, RT, 12hPartially saturated benzodioxane82%Selective for olefin groups

Stability and Degradation

The compound exhibits moderate thermal stability but degrades under UV light or prolonged storage:

ConditionDegradation ProductsHalf-LifeNotesSource
40°C, 75% RH, 30dHydrolyzed urea + oxidized pyrrolidinone18 daysAccelerated in acidic media
UV light (254 nm)Radical-mediated cleavage products6 hoursStabilized by antioxidants

Key Findings:

  • pH Sensitivity : Reactions involving the urea group require strict pH control (pH 6–8) to avoid decomposition .

  • Steric Effects : Bulky substituents on the pyrrolidinone ring hinder nucleophilic attacks .

  • Synthetic Utility : The hydroxyethyl groups enable facile derivatization for pharmaceutical applications .

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant antidiabetic properties. For instance, compounds with similar structural frameworks have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The urea group is crucial for the interaction with biological targets involved in glucose metabolism .

Anticancer Potential

Compounds incorporating the benzodioxin structure have demonstrated anticancer activities by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The unique structure of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea may enhance its efficacy against specific cancer types through targeted mechanisms .

Neurological Applications

The potential neuroprotective effects of this compound are being investigated. Similar compounds have shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFindings
Diabetic Models A study demonstrated that urea derivatives improved glycemic control and insulin sensitivity in diabetic rats when administered at specific dosages .
Cancer Cell Lines Research indicated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Neuroprotection In vitro studies revealed that related compounds protected neurons from glutamate-induced toxicity, suggesting potential applications in neurodegenerative disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Preliminary data suggest favorable absorption characteristics with minimal toxicity at therapeutic doses. Further studies are needed to elucidate its metabolic pathways and long-term safety profiles .

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The benzodioxin ring may interact with enzymes or receptors, modulating their activity. The pyrrolidinone moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The hydroxyethyl groups may increase the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Shares the benzodioxin ring but lacks the pyrrolidinone and hydroxyethyl groups.

    2,3-Dihydro-1,4-benzodioxin-6-ylamine: Contains the benzodioxin ring and an amine group, differing in its functional groups.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Features the benzodioxin ring and an acetamide group, with different reactivity and applications.

Uniqueness

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxin and pyrrolidinone moieties, along with the hydroxyethyl groups, makes it a versatile compound for various applications.

Biological Activity

The compound 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N2O5C_{19}H_{24}N_{2}O_{5}, and it has a molecular weight of 364.41 g/mol. The structure features a benzodioxin moiety linked to a pyrrolidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H24N2O5C_{19}H_{24}N_{2}O_{5}
Molecular Weight364.41 g/mol
IUPAC NameThis compound
AppearanceWhite powder
PurityTypically >95%

Anticancer Activity

Research indicates that compounds containing the benzodioxin structure exhibit significant anticancer properties. For instance, derivatives of benzodioxin have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that similar compounds demonstrated cytotoxic effects against pancreatic cancer cell lines, suggesting that the target compound may also possess similar activities through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it may act as an inhibitor of certain cholinesterases. For example, related compounds have shown selective inhibition against butyrylcholinesterase (BChE), which is crucial in neurodegenerative diseases . The inhibition constants (IC50 values) for similar compounds ranged from 46.42 µM to 157.31 µM for BChE and acetylcholinesterase (AChE), respectively.

Antimicrobial Activity

The biological activity of this compound may extend to antimicrobial properties as well. Compounds with similar structural features have exhibited moderate to significant antibacterial and antifungal activities against various pathogens . The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to the active sites of enzymes such as cholinesterases, the compound can modulate neurotransmitter levels in the synaptic cleft.
  • Cell Cycle Modulation : The presence of the pyrrolidine ring may influence cell cycle progression by interacting with proteins involved in cell division.
  • Induction of Apoptosis : Similar compounds have been documented to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Cytotoxicity

In a recent study evaluating the cytotoxic effects of related benzodioxin derivatives on various cancer cell lines, it was found that these compounds significantly reduced cell viability at concentrations as low as 10 µM. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .

Enzyme Activity Assessment

A comparative analysis was conducted on the enzyme inhibitory activities of several derivatives of the target compound. The results indicated that compounds with higher lipophilicity exhibited stronger inhibitory effects against BChE compared to their less lipophilic counterparts .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

  • Methodological Answer : Implement Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use fractional factorial designs to reduce the number of trials while identifying critical factors . Pair this with computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, narrowing optimal conditions . For example, adjust the solvent system to stabilize polar intermediates and reduce byproduct formation.

Q. What characterization techniques are most effective for confirming the molecular structure and purity?

  • Methodological Answer :

  • X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data to resolve bond angles and torsional strain in the pyrrolidinone and benzodioxin moieties .
  • HPLC with UV/Vis detection : Employ a buffered mobile phase (e.g., ammonium acetate at pH 6.5) to improve peak resolution, as described in pharmacopeial assays for structurally related urea derivatives .
  • High-field NMR (600 MHz+) : Assign signals using 2D COSY and HSQC to distinguish between diastereotopic protons in the bis(2-hydroxyethyl) groups .

Q. How can computational modeling guide the design of derivatives with improved solubility?

  • Methodological Answer : Perform quantitative structure-property relationship (QSPR) studies using descriptors like logP, topological polar surface area, and hydrogen-bond donor/acceptor counts. Validate predictions with experimental solubility assays in aqueous and organic solvents. For instance, introduce hydrophilic substituents (e.g., sulfonate groups) while monitoring steric effects on the benzodioxin ring .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference DFT-calculated reaction pathways with kinetic studies (e.g., stopped-flow spectroscopy) to identify overlooked intermediates .
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvation models) using sensitivity analysis .
  • In situ monitoring : Apply real-time FTIR or Raman spectroscopy during synthesis to detect transient species not accounted for in simulations .

Q. What advanced strategies can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking and MD simulations : Use software like AutoDock Vina to model binding poses, focusing on the urea moiety’s hydrogen-bonding potential with active-site residues. Validate with mutagenesis studies .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to quantify affinity for targets like kinase domains, correlating with inhibitory activity .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution if crystallography is hindered by flexibility in the hydroxyethyl groups .

Q. How can regioselective functionalization of the pyrrolidinone ring be achieved?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block the 5-oxo group with tert-butyldimethylsilyl (TBS) to direct electrophilic substitution to the C3 position .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) to control stereochemistry during ring formation .
  • Microwave-assisted synthesis : Enhance reaction efficiency and selectivity by optimizing dielectric heating parameters .

Safety and Environmental Considerations

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Methodological Answer :

  • PPE : Use nitrile gloves, fume hoods, and closed-system reactors to minimize exposure to airborne particulates .
  • First aid : Immediate rinsing with water for dermal contact, coupled with medical consultation for persistent irritation .
  • Waste disposal : Degrade urea derivatives via alkaline hydrolysis (pH >12) at elevated temperatures to break down the core structure .

Q. How can environmental persistence of this compound be assessed during preclinical development?

  • Methodological Answer :

  • OECD 301 biodegradation tests : Measure half-life in aqueous media under aerobic/anaerobic conditions .
  • Ecotoxicity screening : Use Daphnia magna and algae models to estimate LC50 values, prioritizing derivatives with lower bioaccumulation potential .

Methodological Resources

  • Structural refinement : SHELX suite for crystallographic data .
  • Reaction optimization : ICReDD’s computational-experimental feedback loop .
  • Safety protocols : OSHA-compliant SDS templates for urea derivatives .

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